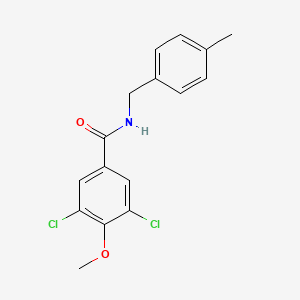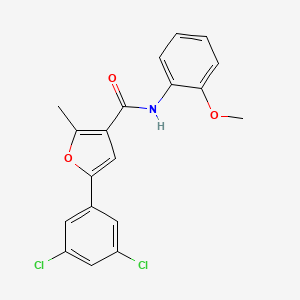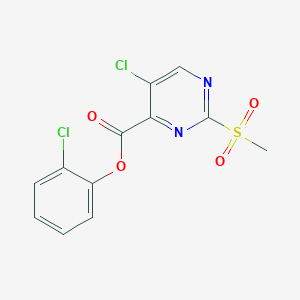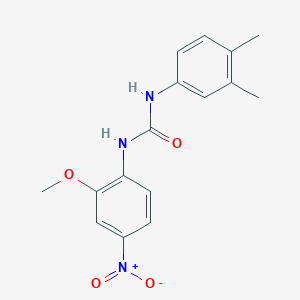![molecular formula C23H27FN2O3S B4621419 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
The compound belongs to a class of molecules that typically involve cyclohexenyl groups, fluorophenyl units, and sulfonyl functionalities. These structural motifs are commonly explored for their potential in various chemical and pharmaceutical applications, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds often employs sulfonyl-transfer reagents and base-catalyzed sulfa-Michael reactions. For instance, ethyl glyoxylate N-tosylhydrazone has been used as a sulfonyl anion surrogate in DBU-catalyzed conjugate addition reactions with enones and enals, providing access to functionalized sulfones through a high-yield, chemoselective sulfa-Michael reaction (Fernández et al., 2014). Such methodologies could be adapted for the synthesis of the target compound by incorporating the appropriate cyclohexenyl and fluorophenyl precursors.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as cyclohexene derivatives, has been extensively studied. These analyses often include X-ray crystallography to determine dihedral angles and conformations, which are crucial for understanding the compound's reactivity and interactions (Kant et al., 2012). Such structural insights are vital for designing synthetic routes and predicting the behavior of the compound under various conditions.
Chemical Reactions and Properties
Compounds featuring cyclohexene, fluorophenyl, and sulfonyl groups are known to undergo a variety of chemical reactions. For example, the reactivity of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate with glutathione in a nucleophilic substitution reaction has been documented, highlighting the potential chemical behavior of similar compounds (Jinno et al., 2011).
Applications De Recherche Scientifique
Fluorescence Sensors for Metal Ions in Water and Cells
A study discusses the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, including cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for detecting Cu(2+) in water and living cells through fluorescence imaging. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Zhou et al., 2012).
Anion Exchange Polymer Electrolytes
Another research explores guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This process allows for the precise control of cation functionality, highlighting the role of similar compounds in creating high-performance materials for energy storage and conversion applications (Kim et al., 2011).
Sulfonyl-Transfer Reagents in Organic Synthesis
Research on ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions presents a direct access to functionalized sulfones. This study showcases the compound's utility in facilitating the synthesis of various sulfone derivatives, which are important in pharmaceuticals and agrochemicals (Fernández et al., 2014).
Photoluminescence Properties for Imaging
The preparation of Y2O3:Eu3+ nanoparticles in reverse micellar systems and their photoluminescence properties are discussed in another paper. These nanoparticles, with potential for high-resolution imaging and sensing, highlight the broader applications of related compounds in developing advanced materials for optical applications (Hirai et al., 2004).
Micellar Electrokinetic Capillary Chromatography
A study on the use of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC) demonstrates the compound's potential to improve the efficiency and selectivity of chromatographic separations. This research underscores the importance of similar compounds in analytical chemistry, particularly in the separation and analysis of complex mixtures (de Ridder et al., 2001).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-18-11-13-20(14-12-18)30(28,29)26(22-10-6-5-9-21(22)24)17-23(27)25-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYPJPYNSVGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
